molecular formula C14H10N4O4 B11636260 2-[(E)-(5-cyano-2,6-dihydroxy-4-methylpyridin-3-yl)diazenyl]benzoic acid

2-[(E)-(5-cyano-2,6-dihydroxy-4-methylpyridin-3-yl)diazenyl]benzoic acid

Cat. No.: B11636260
M. Wt: 298.25 g/mol
InChI Key: JXPXCDIEZWKTBO-UHFFFAOYSA-N
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Description

2-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID is a complex organic compound with a unique structure that includes a pyridine ring, a benzoic acid moiety, and various functional groups such as cyano, hydroxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, introduction of the cyano and hydroxy groups, and coupling with the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyano group may produce an amine derivative.

Scientific Research Applications

2-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID
  • 2-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID

Uniqueness

The uniqueness of 2-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID lies in its specific combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H10N4O4

Molecular Weight

298.25 g/mol

IUPAC Name

2-[(5-cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]benzoic acid

InChI

InChI=1S/C14H10N4O4/c1-7-9(6-15)12(19)16-13(20)11(7)18-17-10-5-3-2-4-8(10)14(21)22/h2-5H,1H3,(H,21,22)(H2,16,19,20)

InChI Key

JXPXCDIEZWKTBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1C#N)O)N=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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